MIDD0301
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Overview
Description
MIDD0301 is a novel compound developed as an anti-inflammatory drug for the treatment of asthma. It targets gamma amino butyric acid type A receptors in the lung, providing relief from airway constriction and inflammation without causing systemic immune suppression .
Preparation Methods
The synthesis of MIDD0301 involves several steps, including the preparation of intermediates and the final compound. The process typically includes high-performance liquid chromatography for purity determination and involves the use of various solvents and reagents . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness .
Chemical Reactions Analysis
MIDD0301 undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MIDD0301 has a wide range of scientific research applications. In chemistry, it is used to study the interactions with gamma amino butyric acid type A receptors. In biology and medicine, it is investigated for its potential to treat asthma and other inflammatory conditions. The compound has shown promise in reducing airway hyperresponsiveness and inflammation in animal models .
Mechanism of Action
MIDD0301 exerts its effects by targeting gamma amino butyric acid type A receptors on airway smooth muscle and inflammatory cells. It acts as a positive allosteric modulator, enhancing the effects of gamma amino butyric acid and leading to relaxation of airway smooth muscle and reduction of inflammation .
Comparison with Similar Compounds
MIDD0301 is unique in its ability to target gamma amino butyric acid type A receptors without causing systemic immune suppression. Similar compounds include other gamma amino butyric acid receptor modulators, but this compound stands out due to its specific targeting and minimal side effects .
Properties
Molecular Formula |
C19H13BrFN3O2 |
---|---|
Molecular Weight |
414.2344 |
IUPAC Name |
(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1 |
InChI Key |
OSBXEAZWQGBYFU-SNVBAGLBSA-N |
SMILES |
CC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIDD0301; MIDD0 301; MIDD0-301 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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